2-Bromo-3,4-dichloro-6-fluorotoluene
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Overview
Description
2-Bromo-3,4-dichloro-6-fluorotoluene is an organic compound with the molecular formula C7H4BrCl2F It is a derivative of toluene, where the methyl group is substituted with bromine, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4-dichloro-6-fluorotoluene typically involves halogenation reactions. One common method is the bromination of 3,4-dichloro-6-fluorotoluene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4-dichloro-6-fluorotoluene can undergo various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove halogen atoms or convert the methyl group to a different functional group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid in the presence of a catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the reagents used.
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Dehalogenated compounds or alcohols.
Scientific Research Applications
2-Bromo-3,4-dichloro-6-fluorotoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3,4-dichloro-6-fluorotoluene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,4-dichlorotoluene: Lacks the fluorine atom, which may affect its reactivity and applications.
2-Bromo-3,4-difluorotoluene: Contains two fluorine atoms, which can influence its chemical properties differently.
3,4-Dichloro-6-fluorotoluene:
Uniqueness
2-Bromo-3,4-dichloro-6-fluorotoluene is unique due to the presence of bromine, chlorine, and fluorine atoms, which impart distinct chemical properties. These halogen atoms can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-bromo-1,2-dichloro-5-fluoro-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2F/c1-3-5(11)2-4(9)7(10)6(3)8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVQYQDVHIBCNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1F)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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